molecular formula C18H19NO4 B8645964 (S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate

(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate

Cat. No.: B8645964
M. Wt: 313.3 g/mol
InChI Key: CWWDOSGINLYWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate is a chemical compound with the molecular formula C18H19NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzene ring, a propanoate group, and a phenylmethoxycarbonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate typically involves the reaction of benzenepropanoic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-beta-[[(phenylmethoxy)carbonyl]amino]-benzeneacetate
  • Methyl-beta-[[(phenylmethoxy)carbonyl]amino]-benzenebutanoate

Uniqueness

(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 3-phenyl-3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C18H19NO4/c1-22-17(20)12-16(15-10-6-3-7-11-15)19-18(21)23-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)

InChI Key

CWWDOSGINLYWIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl-β-[[(phenylmethoxy)carbonyl]amino]-benzenepropanoate (4.87 g), prepared from 3-amino-3-phenylpropionic acid via standard methods, is separated by chiral HPLC [(R,R)-Whelk-O 1 column, elution with 40% isopropyl alcohol in hexane) to give 2.20 g of methyl (S)-β-[[(phenylmethoxy)carbonyl]amino]benzenepropanoate and 2.33 g methyl (R)-β-[[(phenylmethoxy)carbonyl]amino]benzenepropanoate. Each enantiomer is analyzed at >99% ee. Data for (S)-configuration enantiomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.